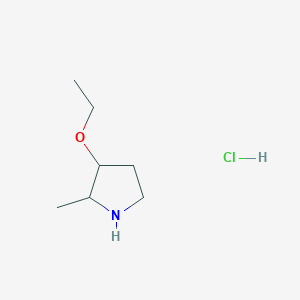
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride , also known by its chemical name (4-Methyl-4-piperidinyl)methanol hydrochloride , is a synthetic compound with the following properties:
- Empirical Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- Appearance : Solid
- SMILES String : Cl.CC1(CO)CCNCC1
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methylpiperidine with formaldehyde (methanol) under appropriate conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Molecular Structure Analysis
The molecular structure of 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride consists of a piperidine ring (with a methyl group at the 4-position) linked to a pyrrolidinol moiety. The hydrochloride salt provides stability and solubility.
Chemical Reactions Analysis
- Acid-Base Reactions : The compound readily reacts with acids (such as hydrochloric acid) to form salts.
- Reduction Reactions : It can be reduced to the corresponding alcohol using reducing agents.
- Esterification : The hydroxyl group can participate in esterification reactions.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Stability : Stable under normal storage conditions.
- Hygroscopicity : May absorb moisture from the air.
Safety And Hazards
- Toxicity : The compound should be handled with care due to its potential toxicity.
- Combustibility : Classified as a combustible solid (Storage Class Code 11).
- Flash Point : Not applicable.
Future Directions
Research on 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride should focus on:
- Pharmacological Applications : Investigate its potential as a therapeutic agent (e.g., in neurological disorders).
- Structural Modifications : Explore derivatives with improved properties.
- Toxicology Studies : Assess safety profiles and potential adverse effects.
properties
IUPAC Name |
1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGGRXDWHXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)



![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)





![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)